[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
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Overview
Description
[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a 2,6-dichlorophenyl group, an indole core, and a 3-methylbutanoate ester, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2,6-Dichlorophenyl Group: This step involves the alkylation of the indole core with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Ylidene Group: The indole derivative is then reacted with an appropriate aldehyde to form the ylidene group.
Esterification: Finally, the compound is esterified with 3-methylbutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.
Substitution: The 2,6-dichlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ylidene derivatives.
Substitution: Substituted 2,6-dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential in various assays for its antiviral and anticancer activities. It can be used as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating diseases such as cancer and viral infections. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require the indole core structure.
Mechanism of Action
The mechanism of action of [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The 2,6-dichlorophenyl group enhances its binding affinity and specificity, while the ylidene and ester groups contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
2,6-Dichlorobenzyl alcohol: Shares the 2,6-dichlorophenyl group but lacks the indole core.
3-Methylbutanoic acid: Contains the ester group but not the indole or dichlorophenyl groups.
Uniqueness
[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is unique due to its combination of the indole core, 2,6-dichlorophenyl group, and 3-methylbutanoate ester. This combination imparts distinct chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
IUPAC Name |
[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-12(2)10-18(25)27-23-19-13-6-3-4-9-17(13)24(20(19)26)11-14-15(21)7-5-8-16(14)22/h3-9,12H,10-11H2,1-2H3/b23-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXMBAMYXRKVBZ-NMWGTECJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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